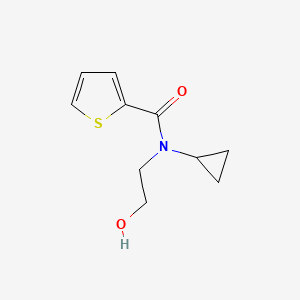
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline: is a complex organic compound that features a phosphine ligand. Phosphine ligands are widely used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions. This compound is particularly interesting due to its unique structure, which combines a phosphine group with a cyclohexylidene and aniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions on the aniline moiety could introduce various functional groups .
Aplicaciones Científicas De Investigación
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline has several applications in scientific research:
Biology: The compound can be used to study the interactions between phosphine ligands and biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline primarily involves its role as a ligand. The phosphine group can coordinate with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and other reactive species .
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane (dppe): Another phosphine ligand commonly used in coordination chemistry.
Triphenylphosphine (PPh3): A widely used phosphine ligand with similar applications in catalysis.
Bis(diphenylphosphino)methane (dppm): A related compound with a different spacer between the phosphine groups.
Uniqueness: N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline is unique due to its combination of a cyclohexylidene and aniline moiety with a phosphine group. This structure provides distinct steric and electronic properties, making it particularly effective in certain catalytic applications .
Propiedades
Fórmula molecular |
C30H36NP |
|---|---|
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-N-[2,6-di(propan-2-yl)phenyl]cyclohexan-1-imine |
InChI |
InChI=1S/C30H36NP/c1-22(2)26-18-13-19-27(23(3)4)30(26)31-28-20-11-12-21-29(28)32(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h5-10,13-19,22-23,29H,11-12,20-21H2,1-4H3 |
Clave InChI |
MAKBCCWORLNCOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2CCCCC2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


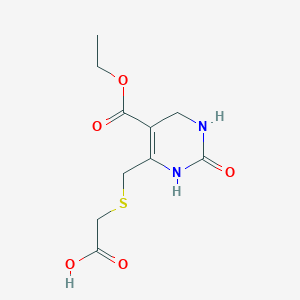
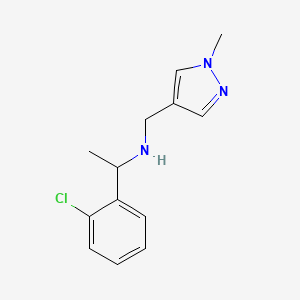
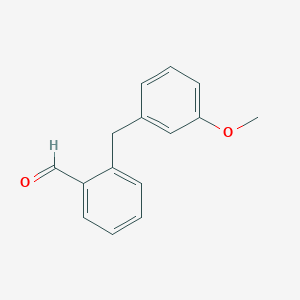
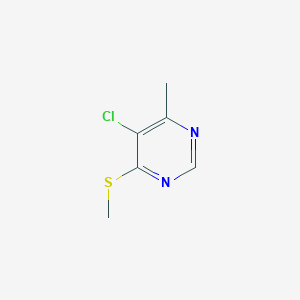
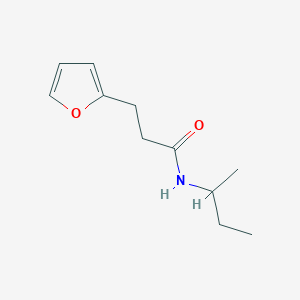
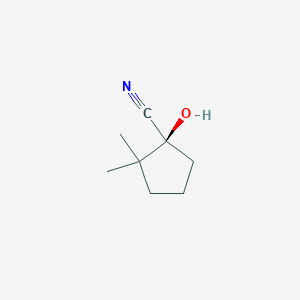
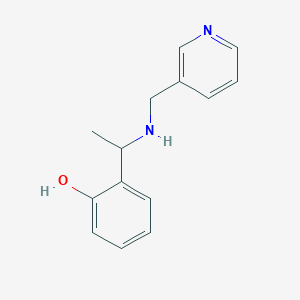
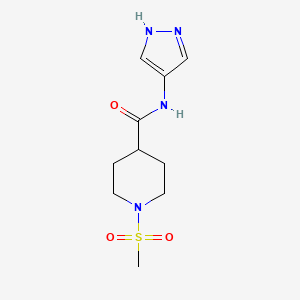
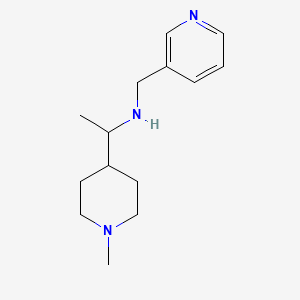
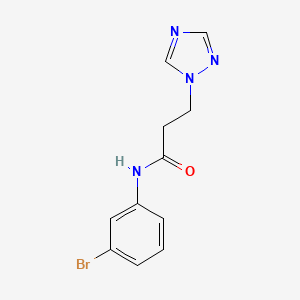
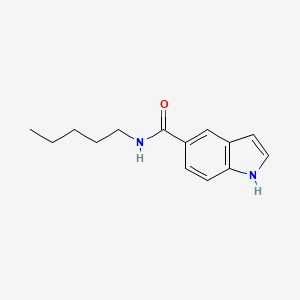
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
